Cas no 1807058-75-8 (5-Bromo-2-chloro(3-chloropropyl)benzene)
5-Bromo-2-chloro(3-chloropropyl)benzene Chemical and Physical Properties
Names and Identifiers
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- 5-Bromo-2-chloro(3-chloropropyl)benzene
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- Inchi: 1S/C9H9BrCl2/c10-8-3-4-9(12)7(6-8)2-1-5-11/h3-4,6H,1-2,5H2
- InChI Key: JEQLQJXFEQLFCH-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C(=C1)CCCCl)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 130
- XLogP3: 4.4
- Topological Polar Surface Area: 0
5-Bromo-2-chloro(3-chloropropyl)benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013019821-250mg |
5-Bromo-2-chloro(3-chloropropyl)benzene |
1807058-75-8 | 97% | 250mg |
470.40 USD | 2021-06-24 | |
| Alichem | A013019821-500mg |
5-Bromo-2-chloro(3-chloropropyl)benzene |
1807058-75-8 | 97% | 500mg |
839.45 USD | 2021-06-24 | |
| Alichem | A013019821-1g |
5-Bromo-2-chloro(3-chloropropyl)benzene |
1807058-75-8 | 97% | 1g |
1,475.10 USD | 2021-06-24 |
5-Bromo-2-chloro(3-chloropropyl)benzene Related Literature
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Eunkyung Choi,Minjoo Ryu,Haeri Lee,Ok-Sang Jung Dalton Trans., 2017,46, 4595-4601
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
Additional information on 5-Bromo-2-chloro(3-chloropropyl)benzene
Introduction to 5-Bromo-2-chloro(3-chloropropyl)benzene (CAS No. 1807058-75-8)
5-Bromo-2-chloro(3-chloropropyl)benzene, identified by its Chemical Abstracts Service (CAS) number 1807058-75-8, is a specialized aromatic compound that has garnered significant attention in the field of organic synthesis and pharmaceutical research. This compound, featuring a benzene core substituted with bromine, chlorine, and a chloropropyl group, exhibits unique chemical properties that make it a valuable intermediate in the development of various chemical entities.
The structural configuration of 5-Bromo-2-chloro(3-chloropropyl)benzene contributes to its reactivity and versatility in synthetic pathways. The presence of multiple halogen atoms enhances its utility as a building block in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular architectures. These reactions are widely employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
In recent years, the demand for halogenated aromatic compounds has surged due to their role in medicinal chemistry. 5-Bromo-2-chloro(3-chloropropyl)benzene has been explored in the synthesis of novel heterocyclic compounds, which exhibit promising biological activities. For instance, researchers have utilized this compound to develop derivatives with potential antimicrobial and anti-inflammatory properties. The chloropropyl substituent, in particular, introduces a versatile handle for further functionalization, enabling the creation of structurally diverse molecules.
The pharmaceutical industry has shown particular interest in 5-Bromo-2-chloro(3-chloropropyl)benzene due to its ability to serve as a precursor for drug candidates. Its incorporation into molecular frameworks has led to the discovery of compounds with enhanced binding affinity to target proteins. This has been particularly relevant in the development of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The compound's halogen-rich structure facilitates the introduction of polar functional groups, improving solubility and bioavailability of the final drug products.
Advances in computational chemistry have further highlighted the importance of 5-Bromo-2-chloro(3-chloropropyl)benzene as a synthetic intermediate. Molecular modeling studies have demonstrated its compatibility with various reaction conditions, allowing for efficient optimization of synthetic protocols. These studies have provided insights into the electronic properties of the compound, which are essential for predicting its reactivity and stability under different conditions.
The agrochemical sector has also benefited from the use of 5-Bromo-2-chloro(3-chloropropyl)benzene. Its derivatives have been investigated as potential leads for developing novel pesticides and herbicides. The structural features of this compound contribute to its efficacy in disrupting metabolic pathways in pests while maintaining environmental safety. This aligns with the growing emphasis on sustainable agriculture practices, where compounds that offer high performance with minimal ecological impact are highly valued.
Industrial applications of 5-Bromo-2-chloro(3-chloropropyl)benzene extend beyond pharmaceuticals and agrochemicals. It is utilized in the production of specialty chemicals, such as dyes and polymers, where its halogenated structure imparts desirable properties like thermal stability and chemical resistance. The compound's role as a key intermediate underscores its importance in modern chemical manufacturing processes.
Future research directions for 5-Bromo-2-chloro(3-chloropropyl)benzene include exploring its potential in green chemistry initiatives. Efforts are underway to develop synthetic routes that minimize waste and reduce energy consumption. Additionally, investigations into its catalytic applications may uncover new methodologies for constructing complex molecules efficiently. These advancements will not only enhance the sustainability of chemical synthesis but also expand the utility of this versatile compound.
In conclusion, 5-Bromo-2-chloro(3-chloropropyl)benzene (CAS No. 1807058-75-8) represents a significant asset in the realm of organic synthesis and industrial applications. Its unique structural features and reactivity make it indispensable in pharmaceutical research, agrochemical development, and specialty chemical manufacturing. As scientific understanding progresses, new possibilities for leveraging this compound will continue to emerge, reinforcing its importance in advancing chemical science.
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